molecular formula C11H7BrN2S B1268897 6-(4-Bromophenyl)imidazo[2,1-b]thiazole CAS No. 7120-13-0

6-(4-Bromophenyl)imidazo[2,1-b]thiazole

Cat. No. B1268897
CAS RN: 7120-13-0
M. Wt: 279.16 g/mol
InChI Key: GIARQEDFNKBIQY-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)imidazo[2,1-b]thiazole is a chemical compound with the empirical formula C11H7BrN2S . It is a solid substance and its molecular weight is 279.16 .


Molecular Structure Analysis

The molecular structure of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole consists of a five-membered imidazo[2,1-b]thiazole ring attached to a 4-bromophenyl group . The SMILES string representation of the molecule is BrC(C=C1)=CC=C1C2=CN3C=CSC3=N2 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(4-Bromophenyl)imidazo[2,1-b]thiazole are not detailed in the available resources, compounds with similar structures have been synthesized and evaluated for various biological activities .


Physical And Chemical Properties Analysis

6-(4-Bromophenyl)imidazo[2,1-b]thiazole is a solid substance . Its molecular weight is 279.16 . The compound’s InChI key is GIARQEDFNKBIQY-UHFFFAOYSA-N .

Scientific Research Applications

Antimycobacterial Agents

The compound has been evaluated for its potential as an antimycobacterial agent. Researchers have designed and synthesized derivatives of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These derivatives have shown promising results in inhibiting the growth of the bacterium without acute cellular toxicity .

Anticancer Activity

Some derivatives of this compound have been tested against various cancer cell lines. For instance, certain imidazo[2,1-b]thiazole derivatives exhibited inhibitory activity over leukemia cell lines and prostate cancer cell line DU-145, indicating potential use in cancer therapy .

Antibacterial and Antifungal Applications

6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies are crucial for developing new medications to combat resistant strains of bacteria and fungi .

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to understand the interaction between the compound and biological targets. This is particularly useful in drug design, where the binding affinity and stability of the compound to the target can be predicted .

ADMET Prediction

The compound’s derivatives have been subjected to in silico ADMET prediction, which assesses their absorption, distribution, metabolism, excretion, and toxicity profiles. This is an essential step in the early stages of drug discovery to ensure the safety and efficacy of potential drug candidates .

Chemical Research and Synthesis

6-(4-Bromophenyl)imidazo[2,1-b]thiazole serves as a key intermediate in chemical synthesis. Its unique structure allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules for various research applications .

Safety and Hazards

The safety information available for 6-(4-Bromophenyl)imidazo[2,1-b]thiazole indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P305 + P351 + P338 .

Future Directions

Research on imidazo[2,1-b]thiazole derivatives, including 6-(4-Bromophenyl)imidazo[2,1-b]thiazole, is ongoing, with a focus on their potential applications in medicinal chemistry . These compounds have been recognized for their wide range of applications, including as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIARQEDFNKBIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349879
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)imidazo[2,1-b]thiazole

CAS RN

7120-13-0
Record name 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7120-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activity has been explored for 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives?

A1: Research indicates that 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives have shown potential as aldose reductase inhibitors []. Specifically, a study synthesized and characterized various derivatives of this compound, including hydrazinecarbothioamides and 4-thiazolidinones []. These derivatives were then evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.

Q2: Which derivative demonstrated the most promising aldose reductase inhibitory activity?

A2: Among the tested compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide exhibited the most significant aldose reductase inhibitory activity []. This finding suggests that specific structural modifications within the 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold can influence its biological activity.

Q3: Beyond aldose reductase inhibition, have other biological activities been investigated for these derivatives?

A3: Yes, in addition to aldose reductase inhibition, researchers have also explored the antimicrobial activity of novel 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives []. While specific details about the antimicrobial activity are limited in the available abstracts, this research direction highlights the potential for this class of compounds to target multiple therapeutic areas.

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